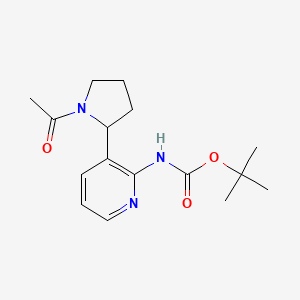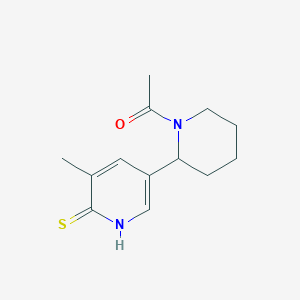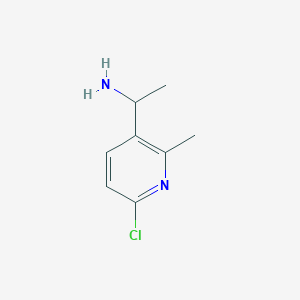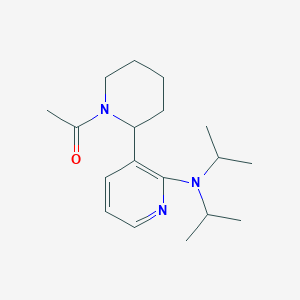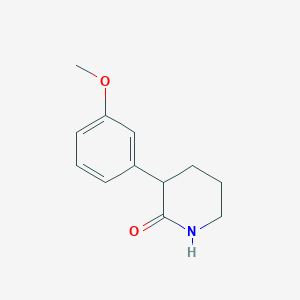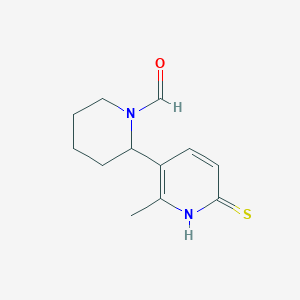
2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a versatile chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.34 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors by binding to their active sites. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the aldehyde group can participate in Schiff base formation with amines, affecting various biochemical pathways .
類似化合物との比較
- 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylic acid
- 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-methanol
Uniqueness: 2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of functional groups, which confer distinct reactivity and selectivity. The presence of both the mercapto and aldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C12H16N2OS |
|---|---|
分子量 |
236.34 g/mol |
IUPAC名 |
2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-9-10(5-6-12(16)13-9)11-4-2-3-7-14(11)8-15/h5-6,8,11H,2-4,7H2,1H3,(H,13,16) |
InChIキー |
MEHUXAPSRYGPKF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=S)N1)C2CCCCN2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


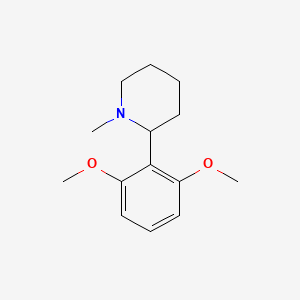


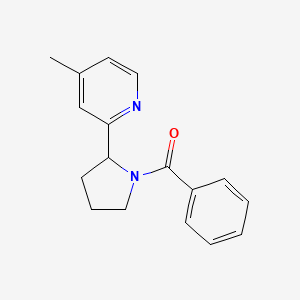
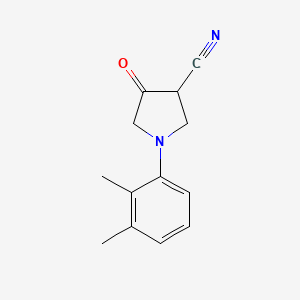
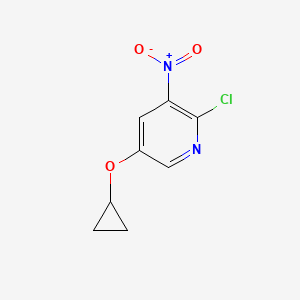

![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11805685.png)
